molecular formula C16H35NO B8559600 3-[Dodecyl(methyl)amino]propan-1-OL CAS No. 87260-37-5

3-[Dodecyl(methyl)amino]propan-1-OL

Cat. No.: B8559600
CAS No.: 87260-37-5
M. Wt: 257.45 g/mol
InChI Key: BKRSVSRSVGCJMW-UHFFFAOYSA-N
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Description

3-[Dodecyl(methyl)amino]propan-1-OL is a tertiary amine alcohol characterized by a dodecyl (C₁₂) chain attached to a methyl-substituted amino group on the third carbon of a propan-1-ol backbone.

Properties

CAS No.

87260-37-5

Molecular Formula

C16H35NO

Molecular Weight

257.45 g/mol

IUPAC Name

3-[dodecyl(methyl)amino]propan-1-ol

InChI

InChI=1S/C16H35NO/c1-3-4-5-6-7-8-9-10-11-12-14-17(2)15-13-16-18/h18H,3-16H2,1-2H3

InChI Key

BKRSVSRSVGCJMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)CCCO

Origin of Product

United States

Comparison with Similar Compounds

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

  • Structure: Features a diethylamino group and two methyl groups on C2, reducing steric hindrance compared to the dodecyl chain in the target compound.
  • Physical Properties: Molar mass: 159.27 g/mol (vs. ~300 g/mol estimated for 3-[Dodecyl(methyl)amino]propan-1-OL). Density: 0.875 g/cm³; Flash point: 73.9°C .
  • Applications : Likely used as a solvent or intermediate in organic synthesis, given its lower molecular weight and volatility.

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

  • Structure : Aromatic toluyl substituent replaces the dodecyl chain, enhancing stability for fragrance applications.
  • Regulatory Status : Subject to IFRA standards for safe use in cosmetics, with category-specific concentration limits .

N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine

  • Structure : Contains a longer diamine backbone (C18H41N3) and lacks a hydroxyl group.
  • Physical Properties : Molar mass 299.54 g/mol, higher than the target compound due to the additional amine group .
  • Applications: Likely used in corrosion inhibitors or cationic surfactants, differing from the hydroxyl-driven solubility of 3-[Dodecyl(methyl)amino]propan-1-OL.

Key Research Findings

  • Polarity and Solubility: The hydroxyl group in 3-[Dodecyl(methyl)amino]propan-1-OL enhances water solubility compared to purely alkylamine analogs like N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine .
  • Thermal Stability: The long dodecyl chain likely increases thermal stability (estimated flash point >100°C) compared to smaller analogs like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (73.9°C) .
  • Regulatory Considerations : Unlike fragrance-focused compounds (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol), the target compound may require safety evaluations for industrial or biocidal applications .

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